8-Amino-5-hydroxy-1-naphthoic acid
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Overview
Description
8-Amino-5-hydroxy-1-naphthoic acid is an aromatic compound that belongs to the class of naphthoic acids. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 5th position on the naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-hydroxy-1-naphthoic acid typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave at a temperature of around 195°C for 36 hours . The reaction mixture is then treated with hydrochloric acid to precipitate the product, which is further purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-5-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
8-Amino-5-hydroxy-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of colorants and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Amino-5-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the amino group.
1-Naphthoic acid: Lacks both the hydroxyl and amino groups.
2-Hydroxy-1-naphthoic acid: Similar but with different positioning of functional groups.
Uniqueness: 8-Amino-5-hydroxy-1-naphthoic acid is unique due to the presence of both hydroxyl and amino groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-amino-5-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-8-4-5-9(13)6-2-1-3-7(10(6)8)11(14)15/h1-5,13H,12H2,(H,14,15) |
InChI Key |
AJPVIRWFKZXFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)N)O |
Origin of Product |
United States |
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